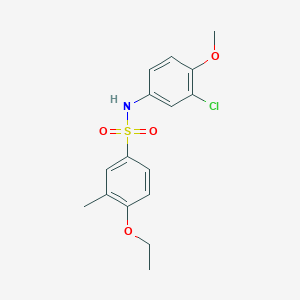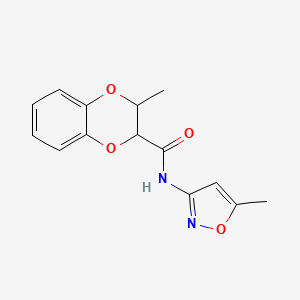
3-(2,4-dimethoxyphenyl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide
Descripción general
Descripción
3-(2,4-dimethoxyphenyl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide, commonly known as DMQX, is a synthetic compound that belongs to the quinoxaline family. DMQX has been widely studied due to its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
DMQX acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ligand-binding site and preventing the binding of glutamate, the endogenous ligand. This results in the inhibition of glutamatergic neurotransmission and the modulation of synaptic plasticity, which is essential for learning and memory. DMQX has also been shown to inhibit the activity of voltage-gated calcium channels, which are involved in the regulation of neurotransmitter release and neuronal excitability.
Biochemical and physiological effects:
DMQX has been shown to have various biochemical and physiological effects, including the inhibition of excitatory synaptic transmission, the modulation of synaptic plasticity, and the reduction of neuronal excitability. It has also been shown to induce long-term depression (LTD) of synaptic transmission, which is a form of synaptic plasticity that is involved in learning and memory. DMQX has been used to investigate the role of LTD in various neurological disorders, such as epilepsy and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMQX has several advantages for lab experiments, including its high potency and selectivity for the AMPA receptor, its ability to cross the blood-brain barrier, and its availability in high purity and yield. However, DMQX also has some limitations, such as its short half-life and the potential for off-target effects. Therefore, careful experimental design and interpretation are necessary when using DMQX in scientific research.
Direcciones Futuras
There are several future directions for the study of DMQX, including the investigation of its effects on different brain regions and cell types, the development of more potent and selective AMPA receptor antagonists, and the exploration of its potential therapeutic applications in neurological disorders. DMQX has also been used as a tool to investigate the role of AMPA receptors in the regulation of feeding behavior and drug addiction, which may have implications for the development of new treatments for obesity and substance abuse. Overall, DMQX has great potential as a research tool and a therapeutic agent, and further studies are needed to fully understand its mechanisms of action and potential applications.
Aplicaciones Científicas De Investigación
DMQX has been extensively used in scientific research, particularly in the field of neuroscience. It is a potent antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. DMQX has been used to study the physiological and pathological functions of AMPA receptors in various brain regions, such as the hippocampus, cortex, and striatum. It has also been used to investigate the role of AMPA receptors in neurological disorders, such as epilepsy, stroke, and Alzheimer's disease.
Propiedades
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-ethoxy-4-oxidoquinoxalin-4-ium-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-4-25-20-15-8-6-5-7-14(15)19(22)17(18(20)21)13-10-9-12(23-2)11-16(13)24-3/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNWLLABEZLGRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON1C2=CC=CC=C2[N+](=C(C1=O)C3=C(C=C(C=C3)OC)OC)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethoxyphenyl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl {4-[(4-chlorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B4394573.png)
![N-(2-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4394578.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N-butylbenzenesulfonamide](/img/structure/B4394605.png)



![N~1~-cyclopropyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4394622.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B4394630.png)
![2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4394637.png)
![2-(4-chlorophenyl)-N-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]acetamide](/img/structure/B4394644.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B4394657.png)


